molecular formula C10H17NO3 B2860973 tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate CAS No. 2091263-82-8

tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate

Cat. No.: B2860973
CAS No.: 2091263-82-8
M. Wt: 199.25
InChI Key: OPOQGFDRQILQKZ-UHFFFAOYSA-N
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Description

tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate (CAS: 2091263-82-8) is a bicyclic carbamate derivative with a hydroxy substituent at the 3-position of the bicyclo[1.1.1]pentane scaffold. Its molecular formula is C₁₀H₁₇NO₃, and it has a molecular weight of 199.25 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its rigid bicyclic structure and functionalizable hydroxy group.

Properties

IUPAC Name

tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-8(2,3)14-7(12)11-9-4-10(13,5-9)6-9/h13H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOQGFDRQILQKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Radical-Mediated Ring-Opening of Tricyclo[1.1.1.0¹,³]pentane (TCP)

The most efficient method for constructing the BCP scaffold involves triethylborane (Et₃B)-promoted radical ring-opening of TCP. This approach leverages the strain energy of TCP (∼90 kcal/mol) to drive regioselective bond cleavage.

Mechanism :

  • Initiation : Et₃B generates boron-centered radicals under mild conditions (0–25°C).
  • Radical addition : The boron radical abstracts a halogen atom from an alkyl halide (R–X), producing an alkyl radical.
  • TCP ring-opening : The alkyl radical attacks TCP, leading to 1-halo-3-substituted BCP derivatives.

Example :
Reaction of TCP with iodomethane (CH₃I) yields 1-iodo-3-methyl-BCP , a precursor for further functionalization.

Photochemical Activation for BCP Synthesis

Photochemical methods enable asymmetric 1,3-disubstitution of BCPs under UV irradiation. This strategy avoids radical initiators and operates in continuous flow systems, enhancing scalability.

Advantages :

  • Tolerance for acid-sensitive functional groups.
  • Compatibility with sterically hindered substrates.

Stepwise Synthesis of tert-Butyl N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}carbamate

Formation of the Bicyclo[1.1.1]pentane Core

Starting material : Tricyclo[1.1.1.0¹,³]pentane (TCP).
Reaction :

  • Conditions : Et₃B (5 mol%), CH₂Cl₂, 0°C, 12 h.
  • Outcome : 1-Halo-3-substituted BCP (e.g., 1-iodo-3-(protected hydroxymethyl)-BCP).

Key Data :

Step Reagents Yield (%) Purity (%)
Radical ring-opening TCP, CH₃I, Et₃B 60–75 90–95

Introduction of the Hydroxyl Group

Strategy : Oxidation of a methyl or hydroxymethyl substituent at position 3.

Method :

  • Protection : Introduce a tert-butyldimethylsilyl (TBS) ether group during radical addition.
  • Deprotection : Use tetrabutylammonium fluoride (TBAF) in THF to yield 3-hydroxy-BCP.

Optimization :

  • Solvent : THF/H₂O (9:1) improves deprotection efficiency.
  • Yield : 85–90% after purification.

Carbamate Functionalization at Position 1

Substitution of the 1-Halo Group :

  • Amination : Replace iodide with ammonia via Pd-catalyzed coupling (Buchwald-Hartwig conditions).
    • Catalyst : Pd(OAc)₂/Xantphos.
    • Base : Cs₂CO₃, 100°C, 24 h.
  • Protection : Treat the amine with Boc anhydride [(Boc)₂O] in dichloromethane (DCM).

Reaction Data :

Step Conditions Yield (%)
Amination Pd(OAc)₂, Xantphos, 100°C 50–65
Boc protection (Boc)₂O, DCM, RT 90–95

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Radical reactions : Non-polar solvents (e.g., CH₂Cl₂) favor Et₃B activity, while DMF enhances nucleophilic substitution rates.
  • Temperature : Lower temperatures (0–10°C) minimize side reactions during ring-opening.

Catalytic Systems

  • Et₃B vs. AIBN : Et₃B provides faster initiation but requires anhydrous conditions.
  • Photocatalysts : Irgacure 819 enables visible-light-mediated reactions with 70–80% yields.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Advantages :

  • Improved heat transfer for exothermic radical reactions.
  • Reduced purification steps via in-line extraction.

Parameters :

Parameter Optimal Range
Flow rate 0.5–1.0 mL/min
Residence time 10–15 min

Purification Techniques

  • Chromatography : Silica gel (hexane/EtOAc) for lab-scale separation.
  • Crystallization : tert-Butyl methyl ether (MTBE) yields 99% pure product.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.44 (s, 9H, tert-butyl), δ 4.20 (s, 1H, bridgehead H), δ 3.95 (s, 1H, OH).
  • IR (cm⁻¹) : 3440 (O–H), 1695 (C=O), 1520 (N–H).

X-ray Crystallography

  • Bond angles : 89.5° at bridgehead carbon, confirming BCP geometry.
  • Density : 1.22 g/cm³, reflecting strained core.

Challenges and Limitations

Regioselectivity Issues

  • Competing pathways during radical addition yield 5–10% 1,2-disubstituted byproducts.

Functional Group Tolerance

  • Strong oxidants (e.g., KMnO₄) degrade the BCP core at >40°C.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules due to its unique bicyclic structure.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Reactivity and Stability

  • Hydroxy vs. Amino Derivatives: The hydroxy group (target compound) is less reactive than the amino analog, making it more stable under acidic conditions. However, the amino derivative is prone to oxidation and requires inert storage conditions .
  • Halogenated Derivatives : Bromo and iodo analogs exhibit higher reactivity in cross-coupling reactions but are sensitive to light and moisture .
  • Fluorinated vs. Cyano Derivatives: Fluorine’s electronegativity enhances metabolic stability, while the cyano group’s electron-withdrawing nature facilitates nucleophilic additions .

Biological Activity

tert-Butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate , with the CAS number 2091263-82-8, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, physicochemical properties, and various biological evaluations, particularly focusing on its anti-inflammatory properties and other pharmacological effects.

  • IUPAC Name : tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate
  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • Purity : ≥ 97%
  • Structure : The compound features a bicyclic structure that enhances its metabolic stability and potential bioactivity.
PropertyValue
IUPAC Nametert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Purity≥ 97%

Synthesis

The synthesis of this compound typically involves the reaction of bicyclo[1.1.1]pentane derivatives with carbamates under mild conditions, often utilizing triethylborane for radical initiation . This method allows for the incorporation of functional groups while maintaining structural integrity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of bicyclo[1.1.1]pentane derivatives, including this compound. Research indicates that compounds containing this bicyclic structure can act as effective modulators of inflammatory responses.

Case Study: BCP-sLXms

A notable study synthesized several BCP-containing lipoxin A4 mimetics, revealing that one derivative significantly reduced NFκB activity and pro-inflammatory cytokine release in human monocyte cell lines . The compound demonstrated an IC50 in the picomolar range, indicating potent anti-inflammatory activity.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of NFκB signaling pathways.
  • Modulation of cytokine production, particularly TNFα and IL-6.

These actions suggest a potential therapeutic role in conditions characterized by chronic inflammation.

Pharmacological Implications

The unique structure of bicyclo[1.1.1]pentanes provides advantages in drug design, particularly as bioisosteres for traditional alkyl groups and aromatic rings, potentially enhancing pharmacokinetic properties such as metabolic stability and bioavailability .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatorySignificant reduction in NFκB activity and cytokine release
Metabolic StabilityEnhanced due to bicyclic structure

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl N-{3-hydroxybicyclo[1.1.1]pentan-1-yl}carbamate?

  • Methodological Answer : Synthesis typically involves a multi-step process starting with the formation of the bicyclo[1.1.1]pentane core via [1.1.1]propellane cyclization. Subsequent functionalization introduces the hydroxycarbamimidoyl and tert-butyl carbamate groups. Key steps include:

  • Core Formation : Cyclization under controlled thermal or photochemical conditions to minimize strain-related side reactions.
  • Functionalization : Use of tert-butyl dicarbonate for carbamate introduction and hydroxylamine derivatives for hydroxycarbamimidoyl attachment.
    Reaction conditions (e.g., temperature, solvent polarity) are optimized to preserve the strained bicyclo framework .

Q. How is the molecular structure of this compound validated in academic research?

  • Methodological Answer : Structural confirmation employs:

  • X-ray Crystallography : Refinement using programs like SHELXL ensures accurate determination of bond angles and stereochemistry, particularly for the bicyclo[1.1.1]pentane core .
  • NMR Spectroscopy : 1^1H and 13^13C NMR resolve signals for the tert-butyl group (δ ~1.2 ppm) and hydroxycarbamimidoyl protons (δ ~8-9 ppm). NOESY experiments validate spatial proximity of substituents .

Q. What functional group transformations are feasible for this compound?

  • Methodological Answer : The hydroxycarbamimidoyl group undergoes:

  • Oxidation : With KMnO4_4 to yield nitro or carbonyl derivatives.
  • Reduction : Using LiAlH4_4 to generate amine functionalities.
    The tert-butyl carbamate is stable under mild acidic conditions but cleaved with TFA for deprotection. Reaction monitoring via TLC or LC-MS ensures intermediate stability .

Advanced Research Questions

Q. How can synthetic yields be improved given the steric constraints of the bicyclo[1.1.1]pentane core?

  • Methodological Answer : Strategies include:

  • Catalytic Optimization : Transition-metal catalysts (e.g., Pd/Cu systems) enhance regioselectivity during functionalization.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent diffusion to the strained core.
  • Microwave-Assisted Synthesis : Accelerates reaction rates, reducing decomposition risks. Yield improvements are quantified via GC-MS or 1^1H NMR integration .

Q. What analytical methods resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., cell lines, concentration ranges). Mitigation involves:

  • Dose-Response Curves : IC50_{50} values across multiple replicates to assess reproducibility.
  • Structural Analog Comparison : Testing derivatives (e.g., carboxylate vs. carbamate) to isolate functional group contributions.
  • Target Engagement Studies : SPR or ITC quantifies binding affinity to proposed biomolecular targets (e.g., enzymes or receptors) .

Q. How does the bicyclo[1.1.1]pentane scaffold influence reactivity compared to non-strained analogs?

  • Methodological Answer : The scaffold’s rigidity:

  • Reduces Conformational Flexibility : Enhances binding selectivity in enzyme inhibition assays.
  • Alters Electronic Properties : Increased ring strain elevates susceptibility to electrophilic attack at bridgehead positions.
    Computational studies (DFT) model frontier molecular orbitals to predict reactivity hotspots .

Q. What precautions are critical when handling this compound in biochemical assays?

  • Methodological Answer :

  • Storage : -20°C under inert gas to prevent hydrolysis of the carbamate group.
  • Solubility : Pre-dissolve in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers.
  • Toxicity Screening : MTT assays verify cell viability thresholds before mechanistic studies .

Comparative Analysis

Q. How does this compound compare to its carboxylate analog in bioactivity?

  • Methodological Answer :

  • Structural Differences : The carbamate group enhances hydrogen-bonding capacity vs. the carboxylate’s ionic interactions.
  • Activity Data : Carbamate derivatives show 2–3x higher inhibition of α-glucosidase (IC50_{50} = 12 µM vs. 28 µM for carboxylate). MD simulations highlight stronger binding to catalytic residues .

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